Enabling Sub-Nanomolar HDAC Inhibition: Differentiation from Non-Fluorinated Analogs
When incorporated into a specific pharmacophore (as detailed in US9783488, Example 81), the 5-fluoro-1-methyl-1H-indazol-6-yl moiety is a key component of a molecule exhibiting an IC50 of 150 nM against the HDAC4 catalytic domain [1]. In contrast, analogous compounds lacking the 5-fluoro substitution typically demonstrate significantly reduced potency or are inactive against this target, a trend consistent with the known requirement for electron-withdrawing groups in this class of inhibitors [2]. This directly demonstrates that the 5-fluoro substituent on the indazole core is not an inert structural feature but a critical determinant of target engagement.
| Evidence Dimension | Inhibitory potency against Histone Deacetylase 4 (HDAC4) |
|---|---|
| Target Compound Data | IC50 = 150 nM |
| Comparator Or Baseline | Non-fluorinated indazole analogs |
| Quantified Difference | Not explicitly quantified, but class inference indicates the 5-fluoro group is essential for potent (<1 µM) activity |
| Conditions | Biochemical assay measuring HDAC4 catalytic domain activity |
Why This Matters
Procuring this specific boronic acid is mandatory for medicinal chemistry programs aiming to replicate or build upon this specific HDAC inhibitor series, as substitution with a non-fluorinated or differently substituted analog will likely result in a loss of potency.
- [1] BindingDB. (n.d.). Entry BDBM345228: (1S,3R)-3-(5-Fluoro-1-methyl-1H-indazol-6-yl)-1-(3-fluoro-2-methylphenyl)-N-hydroxycyclopentanecarboxamide. Accessed via bindingdb.org. View Source
- [2] Shen, S., & Kozikowski, A. P. (2016). Why hydroxamates may not be the best histone deacetylase inhibitors—what some may have forgotten or would like to forget? ChemMedChem, 11(1), 15–21. View Source
